N-[(E)-(1,2-dimethylindol-3-yl)methylideneamino]-4-fluorobenzamide
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Overview
Description
N-[(E)-(1,2-dimethylindol-3-yl)methylideneamino]-4-fluorobenzamide is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an indole ring substituted with dimethyl groups and a fluorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(1,2-dimethylindol-3-yl)methylideneamino]-4-fluorobenzamide typically involves the condensation of 1,2-dimethylindole-3-carbaldehyde with 4-fluorobenzamide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Commonly used catalysts include Lewis acids such as zinc chloride or boron trifluoride, while solvents like dichloromethane or toluene are preferred for their ability to dissolve the reactants and promote the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction parameters to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production process. The use of advanced purification techniques such as column chromatography and recrystallization ensures the isolation of the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(1,2-dimethylindol-3-yl)methylideneamino]-4-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzamide moiety, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of oxidized indole derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted fluorobenzamide derivatives.
Scientific Research Applications
N-[(E)-(1,2-dimethylindol-3-yl)methylideneamino]-4-fluorobenzamide has found applications in various fields of scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its indole moiety.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-[(E)-(1,2-dimethylindol-3-yl)methylideneamino]-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, potentially modulating their activity. The fluorobenzamide group may enhance the compound’s binding affinity and specificity towards certain enzymes or proteins. Detailed studies on its mechanism of action are ongoing to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-(1,2-dimethylindol-3-yl)methylideneamino]-5-nitropyridin-2-amine
- N-[(E)-(1,2-dimethylindol-3-yl)methylideneamino]quinolin-8-amine
Uniqueness
N-[(E)-(1,2-dimethylindol-3-yl)methylideneamino]-4-fluorobenzamide stands out due to the presence of the fluorobenzamide moiety, which imparts unique chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, potentially improving its pharmacokinetic profile compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[(E)-(1,2-dimethylindol-3-yl)methylideneamino]-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O/c1-12-16(15-5-3-4-6-17(15)22(12)2)11-20-21-18(23)13-7-9-14(19)10-8-13/h3-11H,1-2H3,(H,21,23)/b20-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEAFPHSGIZFQGG-RGVLZGJSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C=NNC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1C)/C=N/NC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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